molecular formula C19H27N3O2 B7023145 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide

Cat. No.: B7023145
M. Wt: 329.4 g/mol
InChI Key: KXOBDCFGIBVIKW-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide is a complex organic compound featuring a piperidine ring, an indole moiety, and a carboxamide group

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-2-10-21-11-5-7-16(14-21)19(24)20-13-18(23)22-12-9-15-6-3-4-8-17(15)22/h3-4,6,8,16H,2,5,7,9-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOBDCFGIBVIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C(=O)NCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the oxoethyl group.

The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors. The final step involves the coupling of the indole and piperidine moieties through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated, halogenated, or alkylated products.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-propylpiperidine-3-carboxamide is unique due to the presence of both the indole and piperidine moieties, which confer distinct chemical and biological properties.

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